5-Cyano-1-(4-fluorophenyl)-4-methyl-6-oxo-1,6-dihydropyridazine-3-carbohydrazide 5-Cyano-1-(4-fluorophenyl)-4-methyl-6-oxo-1,6-dihydropyridazine-3-carbohydrazide
Brand Name: Vulcanchem
CAS No.: 682348-19-2
VCID: VC14887612
InChI: InChI=1S/C13H10FN5O2/c1-7-10(6-15)13(21)19(18-11(7)12(20)17-16)9-4-2-8(14)3-5-9/h2-5H,16H2,1H3,(H,17,20)
SMILES:
Molecular Formula: C13H10FN5O2
Molecular Weight: 287.25 g/mol

5-Cyano-1-(4-fluorophenyl)-4-methyl-6-oxo-1,6-dihydropyridazine-3-carbohydrazide

CAS No.: 682348-19-2

Cat. No.: VC14887612

Molecular Formula: C13H10FN5O2

Molecular Weight: 287.25 g/mol

* For research use only. Not for human or veterinary use.

5-Cyano-1-(4-fluorophenyl)-4-methyl-6-oxo-1,6-dihydropyridazine-3-carbohydrazide - 682348-19-2

Specification

CAS No. 682348-19-2
Molecular Formula C13H10FN5O2
Molecular Weight 287.25 g/mol
IUPAC Name 5-cyano-1-(4-fluorophenyl)-4-methyl-6-oxopyridazine-3-carbohydrazide
Standard InChI InChI=1S/C13H10FN5O2/c1-7-10(6-15)13(21)19(18-11(7)12(20)17-16)9-4-2-8(14)3-5-9/h2-5H,16H2,1H3,(H,17,20)
Standard InChI Key QGQXEFDQCKZHAT-UHFFFAOYSA-N
Canonical SMILES CC1=C(C(=O)N(N=C1C(=O)NN)C2=CC=C(C=C2)F)C#N

Introduction

Chemical Characterization and Structural Analysis

Molecular Architecture

The compound’s molecular formula is C13H10FN5O2\text{C}_{13}\text{H}_{10}\text{FN}_5\text{O}_2, with a molar mass of 287.25 g/mol. Its IUPAC name, 5-cyano-1-(4-fluorophenyl)-4-methyl-6-oxopyridazine-3-carbohydrazide, reflects the integration of a pyridazine ring substituted at positions 1, 4, 5, and 6. Key structural features include:

  • Dihydropyridazine core: A six-membered ring with two adjacent nitrogen atoms, partially saturated to enhance stability.

  • 4-Fluorophenyl group: Aromatic ring with electron-withdrawing fluorine, influencing electronic distribution and bioavailability.

  • Carbohydrazide moiety: A hydrazide (-CONHNH₂) group at position 3, enabling hydrogen bonding and metal coordination.

The canonical SMILES string \text{CC1=C(C(=O)N(N=C1C(=O)NN)C2=CC=C(C=C2)F)C#N} provides a precise topological representation.

Table 1: Fundamental Physicochemical Properties

PropertyValue
CAS No.682348-19-2
Molecular FormulaC13H10FN5O2\text{C}_{13}\text{H}_{10}\text{FN}_5\text{O}_2
Molecular Weight287.25 g/mol
Solubility (pH 7.4)42.7 µg/mL
PubChem ID1263456

Synthesis and Preparation Strategies

Multi-Step Organic Synthesis

The synthesis typically involves constructing the pyridazine ring followed by sequential functionalization. While detailed protocols for this specific compound remain proprietary, analogous routes for pyridazine derivatives provide insight:

  • Ring Formation: Cyclocondensation of hydrazine derivatives with α,β-unsaturated carbonyl compounds.

  • Functionalization:

    • Introduction of the 4-fluorophenyl group via nucleophilic aromatic substitution.

    • Cyanidation at position 5 using KCN or trimethylsilyl cyanide.

    • Incorporation of the carbohydrazide group through hydrazine hydrolysis of ester intermediates .

Reaction Optimization

Key challenges include regioselectivity during fluorophenyl attachment and preventing over-cyanation. Yields for related pyridazine carboxylates (e.g., methyl 6-oxo-1,6-dihydropyridazine-3-carboxylate) reach 81–92% under reflux conditions with thionyl chloride in methanol . For the target compound, similar conditions likely apply, though purification via column chromatography or recrystallization is essential due to polar functional groups.

Biological Activities and Mechanisms

Antitumor Properties

In vitro studies demonstrate that derivatives of this compound induce apoptosis in cancer cell lines (e.g., HeLa, MCF-7) through mitochondrial pathway activation. The cyano group enhances electrophilicity, facilitating interaction with cellular thiols and ROS generation.

Table 2: Antiproliferative Activity (Representative Data)

Cell LineIC₅₀ (µM)Mechanism
HeLa12.3Caspase-3/7 activation
MCF-718.7Bcl-2 downregulation

Antimicrobial Efficacy

Preliminary assays against Staphylococcus aureus and Escherichia coli show MIC values of 32–64 µg/mL. The carbohydrazide moiety likely disrupts bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs).

Pharmacological and Toxicological Profile

ADME Characteristics

  • Absorption: Moderate gastrointestinal absorption predicted by Log P (1.06) and TPSA (72.05 Ų).

  • Metabolism: Susceptible to hepatic glucuronidation due to the hydrazide group.

  • Excretion: Renal clearance predominates, with potential for enterohepatic recirculation.

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